

Ethyl 3-oxodecanoate CAS number and structure

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Compound of Interest

Compound Name: Ethyl 3-oxodecanoate

Cat. No.: B082146

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An In-Depth Technical Guide to **Ethyl 3-oxodecanoate** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 3-oxodecanoate**, a valuable β -keto ester in organic synthesis. The information presented is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, synthesis, and applications.

Chemical Identity and Structure

CAS Number: 13195-66-9^[1]

Ethyl 3-oxodecanoate is a β -keto ester characterized by a ten-carbon acyl chain. Its structure features a ketone at the third carbon position relative to the ester group. This arrangement of functional groups makes the methylene protons at the C2 position acidic, rendering the molecule a versatile precursor in various carbon-carbon bond-forming reactions.

IUPAC Name: **ethyl 3-oxodecanoate** Canonical SMILES: CCCCCCCC(=O)CC(=O)OCC

Physicochemical Properties

The key physicochemical properties of **Ethyl 3-oxodecanoate** are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

Property	Value
Molecular Formula	C12H22O3
Molecular Weight	214.301 g/mol [1]
Density	0.9 ± 0.1 g/cm ³ [1]
Boiling Point	258.8 ± 8.0 °C at 760 mmHg [1]
Flash Point	104.6 ± 18.5 °C [1]
LogP	3.90 [1]
Refractive Index	1.436 [1]

Synthesis of Ethyl 3-oxodecanoate

The primary method for synthesizing β -keto esters such as **Ethyl 3-oxodecanoate** is the Claisen condensation.[\[2\]](#)[\[3\]](#)[\[4\]](#) This reaction involves the base-promoted condensation of two ester molecules. For the synthesis of **Ethyl 3-oxodecanoate**, a crossed Claisen condensation between ethyl octanoate and ethyl acetate is a suitable approach.

Experimental Protocol: Crossed Claisen Condensation

This protocol describes a general procedure for the synthesis of **Ethyl 3-oxodecanoate**.

Materials:

- Sodium ethoxide (NaOEt)
- Anhydrous ethanol
- Ethyl octanoate
- Ethyl acetate
- Anhydrous diethyl ether
- Dilute hydrochloric acid (HCl) or acetic acid

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with sodium ethoxide (1.0 equivalent) and anhydrous ethanol.
- **Addition of Esters:** A mixture of ethyl octanoate (1.0 equivalent) and ethyl acetate (1.0 equivalent) is added dropwise to the stirred suspension of sodium ethoxide in ethanol at room temperature.
- **Reaction:** The reaction mixture is gently heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then cooled in an ice bath and acidified with dilute hydrochloric acid or acetic acid.
- **Extraction:** The product is extracted with diethyl ether. The organic layers are combined and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- **Purification:** The crude **Ethyl 3-oxodecanoate** can be purified by vacuum distillation.

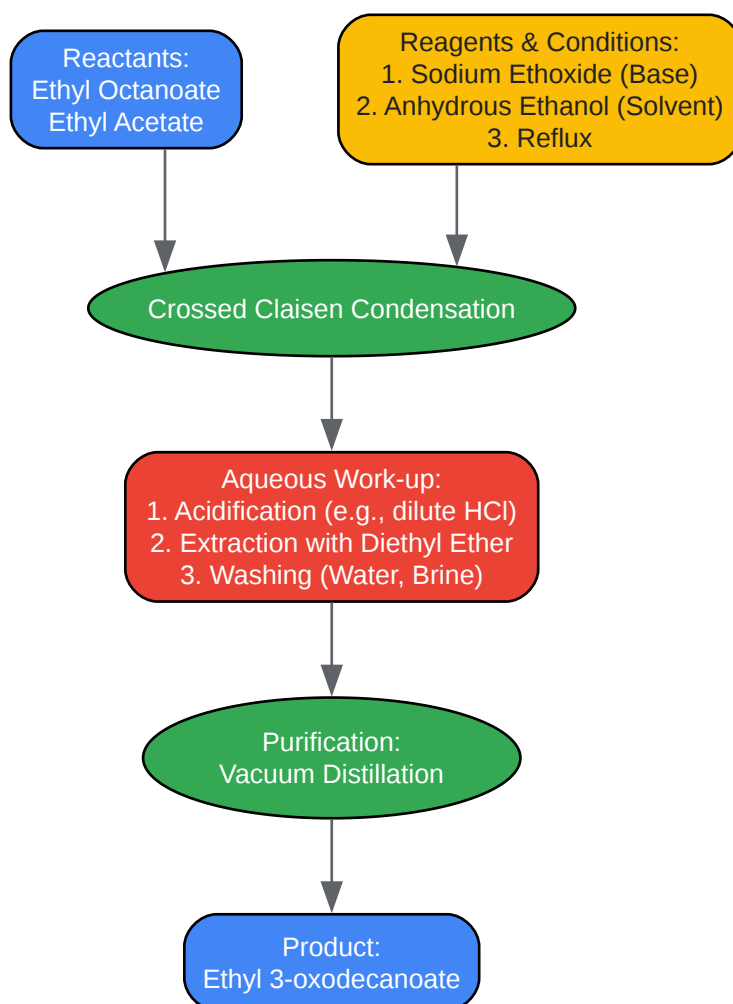
Applications in Research and Drug Development

Ethyl 3-oxodecanoate serves as a key building block in organic synthesis. Its reactive nature, stemming from the β -keto ester moiety, allows for a variety of chemical transformations.

- **Synthesis of Heterocyclic Compounds:** The dicarbonyl functionality of **Ethyl 3-oxodecanoate** makes it an ideal precursor for the synthesis of various heterocyclic systems, which are common scaffolds in many pharmacologically active molecules.
- **Acetoacetic Ester Synthesis:** The acidic α -protons can be readily removed by a base to form an enolate, which can then be alkylated. Subsequent hydrolysis and decarboxylation provide a route to substituted ketones.
- **Precursor to Complex Molecules:** In drug discovery, derivatives of β -keto esters are utilized as intermediates in the synthesis of more complex and biologically active compounds.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of **Ethyl 3-oxodecanoate** via a crossed Claisen condensation.



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Caption: Synthetic workflow for **Ethyl 3-oxodecanoate**.

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